2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl-
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Overview
Description
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- is a heterocyclic compound that features a unique structure combining elements of pyrrolium and cyclopentane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0 to 78°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of ethyl acetoacetate with methyl hydrazine under solvent-free conditions has been reported to produce high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolium ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,2,7-Ethanylylidenecyclopenta(b)pyran-9-one, 2,3,4,4a,7,7a-hexahydro-
- Hexahydropyrrolo(1,2-a)imidazol-5-ones
Uniqueness
2H-1,3,5-Ethanylylidenecyclopenta(b)pyrrolium, hexahydro-1-methyl- stands out due to its unique combination of pyrrolium and cyclopentane structures, which confer distinct chemical and biological properties
Properties
CAS No. |
7497-31-6 |
---|---|
Molecular Formula |
C10H16N+ |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-methyl-1-azoniatetracyclo[5.2.1.02,6.04,8]decane |
InChI |
InChI=1S/C10H16N/c1-11-4-8-6-2-7(9(8)5-11)10(11)3-6/h6-10H,2-5H2,1H3/q+1 |
InChI Key |
WBAFRQZFBIGEKR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CC3C4CC(C1C4)C3C2 |
Origin of Product |
United States |
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